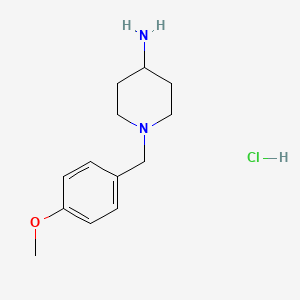

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKINEKKLLCPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(4-Methoxybenzyl)piperidin-4-amine Hydrochloride (CAS: 1158533-04-0): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, a key chemical intermediate in pharmaceutical research and development. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document details the compound's physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via reductive amination, outlines a robust workflow for its analytical characterization, discusses its applications as a building block in drug discovery, and summarizes essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable compound.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research. 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is the salt form, which typically offers enhanced stability and solubility in aqueous media compared to its free base (CAS: 78471-35-9)[1].

| Property | Value | Source |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride | N/A |

| CAS Number | 1158533-04-0 | [2] |

| Molecular Formula | C₁₃H₂₁ClN₂O | [2] |

| Molecular Weight | 256.77 g/mol | [2] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| SMILES Code | NC1CCN(CC2=CC=C(OC)C=C2)CC1.[H]Cl | [2] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Synthesis: Reductive Amination Pathway

Mechanistic Rationale

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine is most efficiently achieved through reductive amination.[3][4][5] This strategy is superior to direct N-alkylation of 4-aminopiperidine with 4-methoxybenzyl chloride because direct alkylation often leads to poor selectivity, resulting in mixtures of mono- and di-alkylation, as well as potential quaternization of the piperidine nitrogen.

Reductive amination is a two-step, one-pot process:

-

Iminium Ion Formation: The primary amine of a protected 4-aminopiperidine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) nucleophilically attacks the carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde). This is followed by dehydration to form a Schiff base or, more accurately, a protonated iminium ion under mildly acidic conditions.

-

Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the iminium ion (C=N⁺) to the corresponding secondary amine. The choice of reducing agent is critical. A mild reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is ideal because it is not reactive enough to reduce the starting aldehyde, thus preventing the formation of 4-methoxybenzyl alcohol as a byproduct.[3][6] The final step involves the deprotection of the piperidine nitrogen and subsequent salt formation with hydrochloric acid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for the target compound via reductive amination.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Reductive Amination

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (5.0 g, 25.0 mmol) and 4-methoxybenzaldehyde (3.74 g, 27.5 mmol, 1.1 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH) (100 mL), add acetic acid (0.29 mL, 5.0 mmol, 0.2 eq).

-

Stir the resulting solution at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.35 g, 30.0 mmol, 1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial reaction rate and any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude intermediate from the previous step in methanol (20 mL).

-

Add a 4M solution of HCl in 1,4-dioxane (25 mL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

A precipitate will form. Concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE), filter the solid, wash with additional ether, and dry under vacuum to yield 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride as a solid.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound. This ensures the material is suitable for subsequent use in sensitive drug discovery workflows.

Analytical Workflow Diagram

Caption: A logical workflow for the analytical validation of the final compound.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.[7]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Result: A single major peak with >95% purity is desired for use as a building block.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Mode: Positive ion mode.

-

Expected Result: The analysis should show a prominent ion corresponding to the free base [M+H]⁺ at m/z ≈ 221.16, confirming the mass of the cationic species C₁₃H₂₁N₂O⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.

-

Solvent: D₂O or DMSO-d₆.

-

Expected ¹H NMR Signals (Free Base, indicative):

-

~6.8-7.2 ppm: Two doublets (AA'BB' system) for the aromatic protons of the 4-methoxyphenyl group.

-

~3.7 ppm: A singlet for the methoxy (-OCH₃) protons.

-

~3.4 ppm: A singlet for the benzylic (-CH₂-) protons.

-

~1.4-3.0 ppm: A series of multiplets corresponding to the piperidine ring protons.

-

-

Expected ¹³C NMR Signals (Free Base, indicative): Signals for the aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon, and the distinct carbons of the piperidine ring.

-

Applications in Drug Discovery and Development

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride serves as a crucial intermediate for constructing more complex molecules. The 4-aminopiperidine core is a versatile scaffold that allows for derivatization at the primary amine, enabling the exploration of structure-activity relationships (SAR).

-

Scaffold for Lead Optimization: The primary amine at the 4-position is a convenient handle for introducing various functionalities via amide bond formation, further reductive amination, or urea/thiourea formation.

-

CNS-Active Agents: The piperidine ring is a common feature in agents targeting the central nervous system due to its ability to be incorporated into structures that can cross the blood-brain barrier.

-

Antiviral Agents: Piperidine derivatives have been investigated as inhibitors of viral assembly, as seen in research against Hepatitis C Virus (HCV).[6]

-

Enzyme Inhibition: The scaffold is present in inhibitors of various enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[8]

The 4-methoxybenzyl group is often used as a protecting group for the piperidine nitrogen, which can be removed under specific oxidative or acidic conditions if further modification at that position is desired.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

GHS Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Spill Response: In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.[10]

Conclusion

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is reliably achieved through a well-understood reductive amination protocol. Rigorous analytical characterization is essential to ensure its quality for use as a foundational building block in the synthesis of novel therapeutic agents. Proper safety and handling procedures must be followed to ensure its safe use in a laboratory setting.

References

-

Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

-

MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

-

Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. 78471-35-9|1-(4-Methoxybenzyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Aminopiperidine

Introduction: The Strategic Importance of N-Alkylated 4-Aminopiperidines in Medicinal Chemistry

The 4-aminopiperidine scaffold is a privileged motif in modern drug discovery, appearing in a multitude of clinically significant agents. Its rigid, saturated heterocyclic core provides a three-dimensional framework that can effectively orient pharmacophoric features for optimal interaction with biological targets. The secondary amine at the 1-position (N1) serves as a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents. This process, known as N-alkylation, is a cornerstone of medicinal chemistry campaigns, as it enables the systematic modulation of a compound's physicochemical properties, including its potency, selectivity, solubility, and metabolic stability.

This comprehensive guide provides detailed experimental procedures for the N-alkylation of 4-aminopiperidine, targeting researchers, medicinal chemists, and process development scientists. We will explore two of the most robust and widely employed methodologies: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . For each method, we will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

The primary challenge in the direct alkylation of amines is the potential for over-alkylation.[1][2] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3] Careful control of stoichiometry and reaction conditions is therefore paramount to achieving high yields of the desired mono-alkylated product. The inclusion of a base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Visualizing the Direct Alkylation Workflow

Caption: Workflow for the Direct N-Alkylation of 4-Aminopiperidine.

Detailed Protocol: Synthesis of N-Benzyl-4-aminopiperidine

This protocol describes the synthesis of N-benzyl-4-aminopiperidine as a representative example.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Aminopiperidine | ≥98% | Commercially Available |

| Benzyl Bromide | ≥98% | Commercially Available |

| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Prepare in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).[4]

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask to create a stirrable suspension.[4]

-

Reagent Addition: While stirring, add benzyl bromide (1.19 mL, 10.0 mmol, 1.0 eq) dropwise to the suspension at room temperature. Note: For less reactive alkyl halides, a slight excess (1.1-1.2 eq) may be beneficial, but this increases the risk of dialkylation.[3]

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.[4]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any acidic byproducts.[4]

-

Wash the organic layer with brine (25 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

-

Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, often with 1% triethylamine added to the mobile phase to prevent tailing of the amine product on the acidic silica gel.

Methodology 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that offers greater control over mono-alkylation compared to direct alkylation with halides.[1][5] The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding alkylated amine.[6][7]

A key advantage of this method is that the imine/iminium ion is generally more reactive towards the reducing agent than the starting carbonyl compound, which minimizes side reactions.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild, selective for iminium ions over ketones and aldehydes, and does not reduce other sensitive functional groups.[6][8]

Visualizing the Reductive Amination Mechanism

Caption: Mechanism of Reductive Amination.

Detailed Protocol: Synthesis of N-Benzyl-4-aminopiperidine via Reductive Amination

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Aminopiperidine | ≥98% | Commercially Available |

| Benzaldehyde | ≥99% | Commercially Available |

| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Prepare in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (40 mL) and stir at room temperature.[6]

-

Aldehyde Addition: Add benzaldehyde (1.07 g, 10.1 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.[6]

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic, and gas evolution may be observed.[6]

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.[6]

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (30 mL) until gas evolution ceases.[6]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 25 mL).[6]

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 1% triethylamine) to afford the pure N-benzyl-4-aminopiperidine.[6]

Comparative Summary of N-Alkylation Methods

| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination |

| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (R-CHO) or Ketones (R₂C=O) |

| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

| Common Solvents | Acetonitrile, DMF | Dichloromethane, 1,2-Dichloroethane |

| Reaction Temp. | Room temp. to reflux | Typically room temperature |

| Key Advantages | Simple setup; readily available reagents. | Excellent control of mono-alkylation; broad substrate scope; mild conditions.[5] |

| Key Disadvantages | Risk of over-alkylation;[1] may require heating. | Requires a stoichiometric amount of reducing agent; aldehydes can be unstable. |

Conclusion

The N-alkylation of 4-aminopiperidine is a fundamental transformation for the synthesis of novel chemical entities with potential therapeutic applications. Both direct alkylation and reductive amination are reliable and effective methods for achieving this goal. The choice of method will often depend on the specific substrate, the desired scale of the reaction, and the functional groups present in the alkylating agent. Reductive amination is generally preferred for its superior control over selectivity and mild reaction conditions, making it a workhorse in modern medicinal chemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated 4-aminopiperidine derivatives for their drug discovery programs.

References

-

Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7, 1–16. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

-

ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Purification of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride by recrystallization

An Application Note for the Purification of 1-(4-Methoxybenzyl)piperidin-4-amine Hydrochloride by Recrystallization

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, a key building block in pharmaceutical research and development. Recognizing that high purity is critical for downstream applications and regulatory compliance, we present a detailed methodology based on the principle of recrystallization. This guide moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the process effectively. We detail a systematic approach to solvent selection, a full bulk purification protocol, and a troubleshooting guide to address common challenges such as oiling out and low recovery. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride.

The Scientific Principle: Recrystallization of a Polar Amine Salt

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[1]

For a polar salt like 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, the choice of solvent is paramount. The molecule possesses both polar (the ammonium salt) and non-polar (the methoxybenzyl group) characteristics. Its hydrochloride salt form significantly increases its polarity compared to its free-base counterpart, making it more soluble in polar solvents.[2]

The ideal recrystallization solvent must satisfy several key criteria[1][3]:

-

High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.

-

Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals.

-

Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound.[1]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Often, a single solvent does not meet all these criteria perfectly. In such cases, a binary solvent system (a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble) can be employed to fine-tune the solubility profile.[4][5]

Materials and Equipment

Reagents:

-

Impure 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Diethyl Ether ((Et)₂O)

-

Deionized Water

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

Hexanes

Equipment:

-

Erlenmeyer flasks

-

Magnetic stir plate and stir bars

-

Heating mantle or hot plate

-

Condenser (for reflux)

-

Buchner funnel and filter flask

-

Filter paper (sized for Buchner funnel)

-

Vacuum source

-

Glass stirring rod

-

Spatulas

-

Beakers

-

Graduated cylinders

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures, especially those involving heating flammable organic solvents, must be performed inside a certified chemical fume hood.

-

Handling: The parent amine of this compound is classified as harmful and can cause skin and eye damage.[6][7] While the hydrochloride salt is generally more stable, it should be handled with care. Avoid inhalation of dust or vapors.

-

Fire Safety: Keep flammable solvents away from ignition sources. Ensure a fire extinguisher is accessible.

Protocol Part A: Systematic Solvent System Screening

Before committing to a bulk purification, it is essential to identify the optimal solvent or solvent system. This screening process saves time and material and is a hallmark of a robust protocol.

Procedure:

-

Place approximately 20-30 mg of the impure solid into several small test tubes.

-

Add a single solvent from the table below to each tube, drop by drop at room temperature, until the total volume is ~0.5 mL. Agitate to see if the solid dissolves.

-

If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent in a binary pair.

-

If the solid is insoluble at room temperature, gently heat the test tube in a water bath while stirring. Add more solvent in small portions until the solid just dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quality of crystallization. The ideal solvent will yield well-formed crystals upon cooling. Rapid precipitation of a fine powder or the formation of an oil are undesirable.

Table 1: Potential Solvents for Screening

| Solvent System | Boiling Point (°C) | Polarity | Expected Behavior & Rationale |

| Water | 100 | High | Likely to dissolve the salt, especially when hot. Cooling may yield crystals, but solubility might remain high. Good for removing non-polar impurities. |

| Methanol (MeOH) | 65 | High | High solubility is expected even at room temperature. Likely better as the "good" solvent in a binary pair.[8] |

| Ethanol (EtOH) | 78 | Medium-High | A very common and effective solvent for recrystallizing amine salts.[8] Often provides a good balance of solubility at high and low temperatures. |

| Isopropanol (IPA) | 82 | Medium | An excellent candidate. Its lower polarity compared to MeOH/EtOH often results in a more significant solubility drop upon cooling, improving yield. |

| Acetone / Water | 56 (Acetone) | Mixed | A common binary system. The compound is dissolved in a minimal amount of hot water or methanol, and acetone is added as the anti-solvent.[4] |

| IPA / Diethyl Ether | 82 (IPA) | Mixed | A powerful binary system. Dissolve in minimal hot IPA, then add diethyl ether as the anti-solvent until the solution turns cloudy (turbid). Reheat to clarify and cool slowly. |

| EtOH / Ethyl Acetate | 78 (EtOH) | Mixed | Similar to the IPA/ether system, using less volatile and flammable solvents. Ethyl acetate acts as the anti-solvent. |

Protocol Part B: Validated Bulk Recrystallization

This protocol utilizes an Isopropanol (IPA) and Diethyl Ether binary system, which is frequently effective for amine hydrochloride salts.

Step 1: Dissolution

-

Place the impure 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of isopropanol (e.g., start with 15-20 mL).

-

Gently heat the mixture on a stirrer/hotplate in a fume hood. Bring the solvent to a gentle boil.

-

Continue adding isopropanol in small portions (1-2 mL at a time) to the boiling mixture until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing recovery. The goal is to create a solution that is saturated at high temperature.

-

Step 2: (Optional) Hot Gravity Filtration

-

If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

-

Pre-heat a second Erlenmeyer flask and a gravity funnel (with fluted filter paper) by placing them on the hotplate.

-

Quickly pour the hot, saturated solution through the pre-heated funnel into the clean, hot flask.

-

Rationale: This step must be performed quickly, and all equipment must be hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.

-

Step 3: Crystallization

-

Remove the flask containing the clear, hot solution from the heat source.

-

Slowly add diethyl ether (the anti-solvent) dropwise while stirring until the solution remains faintly cloudy (turbid).

-

Gently reheat the solution until it becomes clear again.

-

Cover the flask with a watch glass or beaker and allow it to cool slowly and undisturbed to room temperature.

-

Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing") traps impurities within the crystal lattice and results in a less pure product.

-

-

Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

Step 4: Isolation and Washing

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Wet the filter paper with a small amount of the cold IPA/ether mother liquor and apply a vacuum to seat it firmly.

-

Pour the cold crystal slurry into the Buchner funnel in one swift motion. Use a spatula to transfer any remaining crystals.

-

Wash the crystals on the filter with a small amount of ice-cold isopropanol (or a pre-chilled mixture of IPA/ether) to rinse away any residual mother liquor containing impurities.

-

Scientist's Note: The wash solvent must be ice-cold to avoid dissolving a significant portion of the purified product. Use a minimal volume for the wash.

-

Step 5: Drying and Purity Assessment

-

Leave the crystals on the filter under vacuum for 10-15 minutes to pull air through and facilitate initial drying.

-

Transfer the crystalline product to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.

-

Validation: Assess the purity of the final product by measuring its melting point. A sharp melting point range (e.g., within 1-2 °C) that is consistent with the literature value indicates high purity. Broad or depressed melting points suggest the presence of impurities.

Process Visualization and Logic

The following diagrams illustrate the workflow and underlying principles of the purification process.

Caption: Workflow for the recrystallization of the target compound.

Caption: The principle of temperature-dependent solubility in recrystallization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as an oil, not crystals) | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of the solute. 4. Anti-solvent was added too quickly. | 1. Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (IPA), and cool again, more slowly. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. 3. Ensure the anti-solvent is added more slowly to the hot solution. |

| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not saturated enough. | 1. Boil off some of the solvent in the fume hood to concentrate the solution, then attempt to cool and crystallize again. 2. Add more anti-solvent (diethyl ether) to decrease the compound's solubility. 3. Add a "seed crystal" from a previous successful batch to initiate crystallization. |

| Very Low Yield | 1. Too much solvent was used during dissolution. 2. The compound has significant solubility even in the cold solvent. 3. Crystals were washed with too much or with warm solvent. 4. Premature crystallization during hot filtration. | 1. Evaporate some of the mother liquor to see if a second crop of crystals can be obtained (note: this crop may be less pure). 2. Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time. 3. Always use a minimal amount of ice-cold solvent for washing. 4. Ensure filtration apparatus is properly pre-heated for hot filtration. |

| Product is Still Impure (e.g., off-color, broad melting point) | 1. Cooling was too fast, trapping impurities. 2. The chosen solvent system is not effective for the specific impurities present. | 1. Repeat the recrystallization process, ensuring very slow cooling. 2. Re-evaluate the solvent system using the screening protocol (Part A). A different solvent may be needed to leave the specific impurity in the mother liquor. |

References

-

Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Johnson, M. M. (1987). U.S. Patent No. 4,670,232. Google Patents.

-

Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

- Chang, M. K., et al. (1993). U.S. Patent No. 5,227,483. Google Patents.

-

Alarcón-Salas, P., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(12), 2883. MDPI. Retrieved from [Link]

-

Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(8), 543. Retrieved from [Link]

-

Reddit r/chemistry. (2018). Ways of crashing out amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)piperidin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. reddit.com [reddit.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]

- 7. 78471-35-9|1-(4-Methoxybenzyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 8. chemrevlett.com [chemrevlett.com]

In vitro assay protocol using 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Application Notes and Protocols

Topic: In Vitro Assay for Evaluating Monoamine Oxidase-A Inhibition by 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Assessing Monoamine Oxidase-A Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] MAO-A preferentially metabolizes serotonin and norepinephrine and is a well-established therapeutic target for the treatment of depression and anxiety disorders.[2][3] The structural features of 1-(4-Methoxybenzyl)piperidin-4-amine, specifically the piperidine and benzylamine moieties, are present in various compounds known to interact with central nervous system targets. Given this structural alert, it is scientifically pertinent to evaluate its potential as a modulator of key enzymes involved in neurotransmitter metabolism. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory potential of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride against human MAO-A.

The assay is based on the principle that the oxidative deamination of a substrate by MAO-A produces hydrogen peroxide (H₂O₂).[4][5] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-A activity. A decrease in this rate in the presence of the test compound indicates inhibition.

Physicochemical Properties and Handling of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁ClN₂O | [6] |

| Molecular Weight | 256.77 g/mol | [6] |

| Appearance | Solid (form may vary) | General Knowledge |

| Storage | Sealed in a dry environment at room temperature. | [6] |

Solubility and Stock Solution Preparation:

-

Primary Recommendation (DMSO Stock): Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of test compounds for in vitro assays.[1] If the compound precipitates out of the DMSO stock upon storage, especially at low temperatures, it may be necessary to store it at room temperature (if stability permits) or prepare fresh solutions for each experiment.[7]

-

Dilution into Assay Buffer: When diluting the DMSO stock into the aqueous assay buffer, it is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. Rapid mixing during dilution can help prevent precipitation.[7]

Fluorometric MAO-A Inhibition Assay Protocol

This protocol is adapted from commercially available fluorometric MAO-A inhibitor screening kits and established methodologies.[4][9]

Materials and Reagents

-

Human recombinant MAO-A enzyme

-

MAO-A Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

MAO-A Substrate (e.g., Tyramine)[4]

-

Fluorometric Probe (e.g., OxiRed™ or equivalent)

-

Horseradish Peroxidase (HRP)

-

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride (Test Compound)

-

Clorgyline (Positive Control Inhibitor)

-

DMSO (Vehicle Control)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence capabilities (Excitation/Emission ~530/585 nm)[5]

-

Multichannel pipettes and sterile, disposable tips

Experimental Workflow Diagram

Caption: Workflow for the MAO-A Inhibition Assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions if using a kit.

-

MAO-A Enzyme Working Solution: Dilute the MAO-A enzyme stock in MAO-A Assay Buffer to the desired concentration. Keep on ice.

-

Test Compound and Control Preparation:

-

Prepare a serial dilution of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride in DMSO. A typical starting concentration for the highest dose might be 1 mM.

-

Prepare a similar dilution series for the positive control inhibitor, Clorgyline.

-

The final concentrations in the assay will be lower after dilution in the reaction mixture.

-

-

Substrate/Probe/HRP Reaction Mix: Prepare a solution containing the MAO-A substrate, the fluorometric probe, and HRP in the MAO-A Assay Buffer. This mix should be protected from light.

-

-

Assay Plate Setup:

-

In a 96-well black plate, add 10 µL of the diluted test compound, positive control, or DMSO (for vehicle control and no-inhibitor control wells) to their respective wells.

-

It is recommended to perform all measurements in triplicate.

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the MAO-A Enzyme Working Solution to each well containing the test compounds and controls.

-

Mix gently and incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 40 µL of the Substrate/Probe/HRP Reaction Mix to all wells.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation/Emission ~530/585 nm).

-

The measurement can be performed in either kinetic mode (reading every 1-2 minutes for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes at 25°C). Kinetic analysis is generally preferred as it provides more robust data.

-

MAO-A Catalysis and Assay Principle Diagram

Caption: Principle of the fluorometric MAO-A inhibition assay.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: For kinetic assays, determine the rate of reaction (slope of the fluorescence intensity vs. time curve) for each well. For endpoint assays, use the final fluorescence value after subtracting the background (wells with no enzyme).

-

Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control ] * 100

-

Determine the IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ value can be determined from this curve.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Contaminated reagents or microplate. | Use fresh, high-quality reagents and new microplates. Ensure the fluorometric probe is protected from light. |

| No or low signal in control wells | Inactive enzyme or degraded substrate/probe. | Ensure proper storage and handling of all reagents. Prepare fresh enzyme and substrate solutions. |

| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the wells. |

| Compound precipitation in assay wells | Low aqueous solubility of the test compound. | Decrease the final concentration of the test compound. Increase the percentage of DMSO slightly (but not exceeding a final concentration that affects the enzyme).[7] |

References

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 383-393. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Archives of Biochemistry and Biophysics, 646, 39-47. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

Denney, R. M., et al. (1993). Problems with the measurement of monoamine oxidase A protein concentration in mitochondrial preparations. Revised molecular activities and implications for estimating ratios of MAO A:MAO B molecules from radiochemical assay data. Biochemical Pharmacology, 46(10), 1739-1748. [Link]

-

Finberg, J. P., & Rabey, J. M. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1575-1587. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

-

van der Stelt, M., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(2), 465-472. [Link]

-

MedlinePlus. (2017). Monoamine oxidase A deficiency. Retrieved from [Link]

- BenchChem. (2025). Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents.

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]

-

van der Stelt, M., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. JIMD Reports, 57, 3-11. [Link]

-

Edmondson, D. E. (2018). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. Journal of Neurochemistry, 145(6), 513-524. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Biocompare. (2022). Immunoassay Troubleshooting. Retrieved from [Link]

-

MDPI. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: Characterization of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride at Human Dopamine Receptors Using Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for characterizing the binding affinity and selectivity of the novel compound, 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are critical targets in the treatment of numerous neurological and psychiatric disorders. Radioligand binding assays represent the gold standard for determining the affinity of a test compound for a specific receptor. Herein, we detail the principles of competitive radioligand binding, provide step-by-step protocols for membrane preparation and assay execution, and outline the necessary data analysis to determine the inhibition constant (Kᵢ) of the test compound, thereby establishing its potency and selectivity profile across the dopamine receptor family.

Introduction: The Scientific Rationale

Dopamine receptors are central to modulating key physiological processes, including motor control, cognition, motivation, and reward. Their dysfunction is implicated in Parkinson's disease, schizophrenia, addiction, and depression[1]. These receptors are categorized into two main families based on their signaling mechanisms[2][3]:

-

D1-like receptors (D1 and D5): Typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels[4].

-

D2-like receptors (D2, D3, and D4): Couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.

The development of novel therapeutic agents requires a precise understanding of their interaction with these specific receptor subtypes. A compound's affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over others) are primary determinants of its potential efficacy and side-effect profile. 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is a novel small molecule whose activity at dopamine receptors has not been widely reported. The protocols described herein provide a robust framework for its initial pharmacological characterization.

Principle of Competitive Radioligand Binding

Radioligand binding assays are powerful in vitro tools used to quantify the interaction between a ligand and its receptor[5]. The competitive binding assay is designed to determine the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a radioactively labeled ligand (the "radioligand") from the receptor.

The assay is performed by incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and occupies more receptor sites, displacing the radioligand. This reduction in bound radioactivity is measured and used to calculate the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ)[6].

Detailed Protocols

Protocol 1: Cell Membrane Preparation

This protocol ensures a consistent and active receptor preparation. All steps should be performed at 4°C to minimize protein degradation.[7]

-

Cell Harvest: Culture cells expressing the target receptor to ~90% confluency. Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds). This step is critical for disrupting cell membranes to release the receptors.[8]

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Repeat the centrifugation (Step 5). This wash step removes residual endogenous ligands and assay-interfering substances.

-

Final Preparation: Resuspend the final pellet in Storage Buffer. Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C.

Protocol 2: Saturation Binding Assay (Assay Validation)

This assay is crucial for determining the equilibrium dissociation constant (Kₑ) and the receptor density (Bₘₐₓ) of the radioligand for your specific membrane preparation. These values validate the quality of your membranes and are essential for designing the competition assay.[5]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration.

-

Total Binding: Add Assay Buffer, a varying concentration of radioligand (e.g., 8-12 concentrations spanning from 0.1x to 10x the expected Kₑ), and 10-20 µg of membrane protein.

-

Non-Specific Binding (NSB): Set up a parallel set of tubes identical to the "Total Binding" tubes, but also include a high concentration of a non-radioactive competing ligand (e.g., 10 µM Haloperidol or unlabeled Spiperone) to saturate the receptors. This defines the binding of the radioligand to non-receptor components.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Separation & Quantification: Follow steps 4-6 from Protocol 3.

-

Analysis: Calculate Specific Binding (Total - NSB). Plot Specific Binding vs. [Radioligand] and fit the data using non-linear regression to a "one-site binding" model to determine Kₑ and Bₘₐₓ.

Protocol 3: Competitive Binding Assay

-

Compound Dilution: Prepare serial dilutions of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride in Assay Buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): 50 µL Assay Buffer, 25 µL radioligand, 25 µL membrane preparation.

-

Non-Specific Binding (NSB): 50 µL of a high concentration of a reference antagonist (e.g., 10 µM Haloperidol), 25 µL radioligand, 25 µL membrane preparation.

-

Test Compound: 50 µL of the test compound dilution, 25 µL radioligand, 25 µL membrane preparation.

-

Expert Note: The concentration of radioligand should be at or below its Kₑ value determined in Protocol 2 to ensure assay sensitivity.[6]

-

-

Incubation: Incubate the plate with gentle shaking for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. This rapid filtration is critical to prevent the dissociation of the ligand-receptor complex.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours (or overnight) in the dark.

-

Counting: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

-

Calculate Percent Specific Binding:

-

First, determine the average CPM for your triplicates (TB, NSB, and each test compound concentration).

-

Specific Binding (SB) = CPM_Total Binding - CPM_Non-Specific Binding

-

For each concentration of the test compound, calculate: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the assay conditions, particularly the radioligand concentration. To determine the intrinsic affinity of the test compound (Kᵢ), which is a constant, use the Cheng-Prusoff equation :[9][10]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

Kᵢ: The inhibition constant for the test compound.

-

IC₅₀: The experimentally determined half-maximal inhibitory concentration.

-

[L]: The concentration of the radioligand used in the assay.

-

Kₑ: The equilibrium dissociation constant of the radioligand (determined from Protocol 2).

-

Hypothetical Data Presentation

The ultimate goal is to generate a selectivity profile. The Kᵢ values for 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride would be determined for each of the five dopamine receptor subtypes and presented in a clear, tabular format for comparison against known reference compounds.

| Compound | D1 Kᵢ (nM) | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D4 Kᵢ (nM) | D5 Kᵢ (nM) |

| Test Compound | 150 | 12 | 25 | 8 | 210 |

| Haloperidol (Ref.) | 200 | 1.5 | 0.7 | 5 | 300 |

| SCH-23390 (Ref.) | 0.5 | 1500 | 2000 | 1800 | 1.2 |

| Spiperone (Ref.) | 300 | 0.1 | 1.5 | 0.8 | 400 |

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: Based on this hypothetical data, 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride shows a preferential affinity for D2-like receptors, with the highest potency at the D4 subtype (Kᵢ = 8 nM). It displays moderate selectivity over D2 and D3 receptors and significantly lower affinity for D1-like (D1 and D5) receptors.

Safety and Handling

-

Compound Handling: 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

-

Radiochemical Safety: Work involving tritiated ([³H]) compounds must be performed in designated areas by trained personnel. [³H] is a low-energy beta emitter and does not pose an external radiation hazard, but internal exposure through ingestion, inhalation, or skin absorption is a concern.[13] Use appropriate shielding (e.g., acrylic) and perform regular wipe tests to monitor for contamination. Many tritium compounds can penetrate standard latex gloves; using double gloves and changing the outer pair frequently is recommended.[14][15][16]

References

-

Seeman, P., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 58(4), 246-252. [Link]

-

Felder, C. C., et al. (1989). [3H]SCH 23390 labels dopamine D-1 receptor sites in the rat kidney. European Journal of Pharmacology, 164(1), 131-135. [Link]

-

Sumiyoshi, T., et al. (2000). Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Life Sciences, 66(2), 145-151. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT Ligand Activity Chart. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride. Retrieved from [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

-

Ricci, A., et al. (1995). Dopamine D5 receptors in human peripheral blood lymphocytes: a radioligand binding study. Journal of Neuroimmunology, 62(1), 31-35. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(25), 5097-5103. [Link]

-

Li, P., et al. (2024). Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease. International Journal of Molecular Sciences, 25(3), 1862. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Sautel, F., et al. (1995). (+)-7-OH-DPAT is a potent dopamine D3 receptor agonist. European Journal of Pharmacology: Molecular Pharmacology, 288(3), R1-R3. [Link]

-

ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3370-3388. [Link]

-

Neve, K. A., et al. (2004). Dopamine receptor classification and nomenclature. Journal of Receptor and Signal Transduction Research, 24(3), 165-196. [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110-1119. [Link]

-

Zalli, D., et al. (2016). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(1), 100299. [Link]

-

HPS Chapters. (n.d.). Nuclide Safety Data Sheet Hydrogen-3 [Tritium]. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Spiperone?. Patsnap Synapse. [Link]

-

Wang, S., et al. (2017). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 358(6361), 381-386. [Link]

-

GE Healthcare. (2006). Working with tritium safely. Retrieved from [Link]

-

Rashid, A. J., et al. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences, 104(2), 654-659. [Link]

-

Cour, C. M. L., et al. (2007). Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: A scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists. Journal of Neurochemistry, 103(6), 2463-2475. [Link]

-

Wagner, J. R., et al. (2020). Dopamine Receptor D5 is a Modulator of Tumor Response to Dopamine Receptor D2 Antagonism. Neoplasia, 22(10), 470-479. [Link]

-

Wikipedia. (2024, November 28). Dopamine receptor D5. Retrieved from [Link]

-

Zhen, J., et al. (2006). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1833-1840. [Link]

-

Clemens, K. J., et al. (2022). Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. bioRxiv. [Link]

-

Frontiers in Pharmacology. (2024, April 8). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Retrieved from [Link]

-

Moravek. (n.d.). Best Practices for Handling and Storing Tritium. Retrieved from [Link]

-

YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. [Link]

-

ResearchGate. (n.d.). Interaction of nemonapride with D4 dopamine receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). The D1 dopamine receptor antagonist, SCH-23390, but not the D2 dopamine.... Retrieved from [Link]

-

MDPI. (2023, January 5). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Retrieved from [Link]

-

van der Weide, J., et al. (1994). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology, 259(2), 197-204. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Dopamine Receptor D5 is a Modulator of Tumor Response to Dopamine Receptor D2 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D5 - Wikipedia [en.wikipedia.org]

- 5. multispaninc.com [multispaninc.com]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 12. angenechemical.com [angenechemical.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. queensu.ca [queensu.ca]

- 15. hpschapters.org [hpschapters.org]

- 16. essex.ac.uk [essex.ac.uk]

Application Notes and Protocols for Antifungal Studies of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Abstract

The persistent challenge of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical entities. Piperidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antifungal potential.[1][2] This document provides a comprehensive technical guide for researchers investigating the antifungal properties of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride . Drawing upon established methodologies and the known antifungal mechanisms of structurally related compounds, we present a tiered experimental approach. This guide details protocols for initial in vitro susceptibility screening, cytotoxicity assessment, and subsequent mechanistic studies to elucidate the compound's mode of action, with a focus on potential disruption of the fungal cell membrane and ergosterol biosynthesis.

Introduction: The Rationale for Investigating Piperidine Derivatives as Antifungals

The piperidine scaffold is a key pharmacophore present in numerous pharmaceuticals and natural alkaloids.[3] Its prevalence in drug design is a testament to its favorable pharmacokinetic properties and its ability to interact with a diverse array of biological targets. In the realm of antifungal research, derivatives of 4-aminopiperidine have demonstrated encouraging activity against clinically relevant fungal pathogens, including various species of Candida and Aspergillus.[4]

The primary mechanism of action for many antifungal piperidine analogues involves the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[4][5] Ergosterol is the principal sterol in fungal membranes, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates compromises membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[5][6] 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, with its characteristic piperidine core and substituted benzyl group, presents a logical candidate for investigation within this class of potential antifungal agents.

These application notes are designed to provide a robust framework for the systematic evaluation of this compound, guiding the researcher from initial screening to in-depth mechanistic analysis.

Compound Handling and Preparation

Physicochemical Properties and Safety Precautions

While a specific Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride was not found, data from structurally similar piperidine derivatives suggest that this compound may cause skin and eye irritation.[7][8] The hydrochloride salt form is intended to improve aqueous solubility and stability.[9]

-

Appearance: White to off-white crystalline powder.

-

Molecular Formula: C₁₃H₂₁ClN₂O

-

Molecular Weight: 256.77 g/mol

Safety Recommendations:

-

Handle the compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

In case of contact, rinse the affected area thoroughly with water.

Preparation of Stock Solutions

The solubility of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride should be empirically determined in the desired solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.[10][11]

Protocol for Stock Solution Preparation:

-

Solubility Testing:

-

Begin by attempting to dissolve a small, known amount of the compound (e.g., 10 mg) in 1 mL of sterile DMSO to create a 10 mg/mL solution.

-

If insoluble, gentle warming (up to 37°C) or sonication may aid dissolution.

-

If the compound is intended for use in aqueous buffers, it is crucial to test the solubility of the DMSO stock solution upon dilution into the final assay medium to avoid precipitation.[11]

-

-

Stock Solution Preparation (Example using DMSO):

-

Accurately weigh the desired amount of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride.

-

Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or a relevant molar concentration).

-

Ensure complete dissolution by vortexing or gentle agitation.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

-

Tier 1: Primary Antifungal Susceptibility Screening

The initial step is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended approach.[12]

Recommended Fungal Strains:

-

Candida albicans (e.g., ATCC 90028)

-

Candida glabrata (e.g., ATCC 90030)

-

Candida parapsilosis (e.g., ATCC 22019)

-

Cryptococcus neoformans (e.g., ATCC 208821)

-

Aspergillus fumigatus (e.g., ATCC 204305)

Protocol: Broth Microdilution Assay (CLSI M27/M38 adapted)

-

Media Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Inoculum Preparation:

-

Culture yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

-

Culture filamentous fungi (molds) on Potato Dextrose Agar (PDA) for 5-7 days.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

-

Plate Preparation:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in RPMI medium to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Include a positive control (a known antifungal, e.g., fluconazole or amphotericin B) and a negative control (medium with fungal inoculum and DMSO, but no compound).

-

-

Inoculation and Incubation: